

# Application Notes and Protocols for the Quantification of Pociredir in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

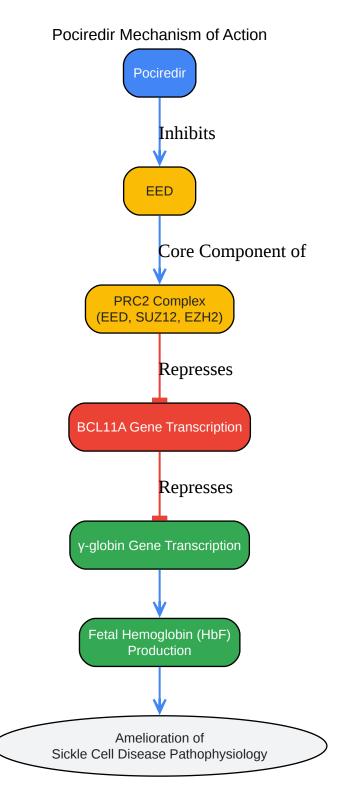
### Introduction

**Pociredir** (formerly FTX-6058) is an investigational, orally administered small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2] By inhibiting EED, a core component of the Polycomb Repressive Complex 2 (PRC2), **Pociredir** downregulates key fetal globin repressors, such as BCL11A. This mechanism leads to an increase in the production of fetal hemoglobin (HbF), which has the potential to ameliorate the symptoms of sickle cell disease (SCD).[1] As **Pociredir** progresses through clinical development, robust and reliable analytical methods for its quantification in biological samples are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

These application notes provide a comprehensive overview of a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Pociredir** in human plasma. While specific details of the official analytical methods used by the manufacturer, Fulcrum Therapeutics, are proprietary, the following protocols are based on established principles of bioanalytical method development and validation for small molecules.

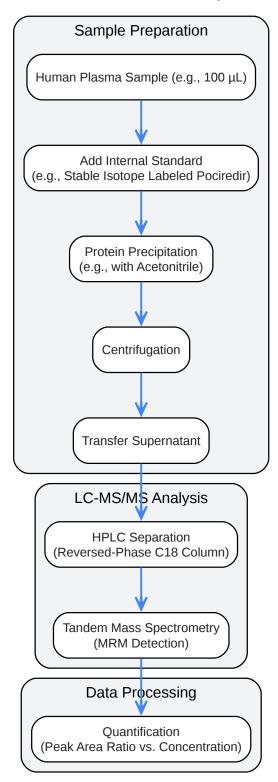
## **Signaling Pathway of Pociredir**







#### LC-MS/MS Workflow for Pociredir Quantification



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### References

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- 2. sicklecellanemianews.com [sicklecellanemianews.com]
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